molecular formula C27H46O3 B1238393 (20R)-17alpha,20-dihydroxycholesterol

(20R)-17alpha,20-dihydroxycholesterol

Cat. No. B1238393
M. Wt: 418.7 g/mol
InChI Key: PRZXKPDANWDCNC-IBQHSZKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(20R)-17alpha,20-dihydroxycholesterol is an oxysterol that is cholesterol substituted by hydroxy groups at positions 17 and 20 (the 20R-stereoisomer). It has a role as a human metabolite and a mouse metabolite. It is a 17alpha-hydroxy steroid, a 20-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid. It derives from a cholesterol.

Scientific Research Applications

Sterol Metabolism and Neurosteroidogenesis

  • Sterols, including cholesterol and its derivatives, play critical roles in cellular functions, hormone synthesis, and neurosteroidogenesis. Cholesterol metabolism in the brain involves the conversion of cholesterol to 24S-hydroxycholesterol, which is neurotoxic in vitro and has been associated with Alzheimer's disease. Elevated levels of 24S-hydroxycholesterol in patients suggest a potential role for similar oxysterols in neurodegenerative diseases (Kölsch et al., 2003).

Cardiovascular Disease and Cholesterol Metabolism

  • The metabolism of cholesterol and its precursors is intricately linked to cardiovascular health. Inhibitors of cholesterol synthesis, such as statins, have been shown to reduce arterial wall inflammation as measured by 18F-FDG PET/CT, highlighting the importance of cholesterol metabolism pathways in cardiovascular disease prevention and treatment (Pirro et al., 2019).

Steroid Biosynthesis Disorders

  • Disorders in steroid biosynthesis, such as apparent pregnene hydroxylation deficiency (APHD), involve altered levels of pregnenolone, progesterone, and their metabolites, leading to genital ambiguity and other health issues. Understanding the metabolism of specific sterols and steroids, including (20R)-17alpha,20-dihydroxycholesterol, could provide insights into the diagnosis and treatment of such disorders (Shackleton & Małunowicz, 2003).

properties

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17R)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C27H46O3/c1-18(2)7-6-13-26(5,29)27(30)16-12-23-21-9-8-19-17-20(28)10-14-24(19,3)22(21)11-15-25(23,27)4/h8,18,20-23,28-30H,6-7,9-17H2,1-5H3/t20-,21+,22-,23-,24-,25-,26+,27+/m0/s1

InChI Key

PRZXKPDANWDCNC-IBQHSZKZSA-N

Isomeric SMILES

CC(C)CCC[C@](C)([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O

SMILES

CC(C)CCCC(C)(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O

Canonical SMILES

CC(C)CCCC(C)(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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